molecular formula C13H28N2O4 B7949555 Carbamic acid, N-[3-[2-(3-aminopropoxy)ethoxy]propyl]-, 1,1-dimethylethyl ester

Carbamic acid, N-[3-[2-(3-aminopropoxy)ethoxy]propyl]-, 1,1-dimethylethyl ester

Cat. No.: B7949555
M. Wt: 276.37 g/mol
InChI Key: VENKBTRFJOWPPW-UHFFFAOYSA-N
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Description

Structure and Properties The compound "Carbamic acid, N-[3-[2-(3-aminopropoxy)ethoxy]propyl]-, 1,1-dimethylethyl ester" (hereafter referred to by its full systematic name) is a carbamate derivative characterized by a tert-butyl (1,1-dimethylethyl) ester group. Its structure includes a central propyl chain modified with an ether-linked aminopropoxyethoxy substituent. The tert-butyl carbamate group serves as a protective moiety for amines, enhancing stability during synthetic processes .

  • Amine Protection: Introduction of the tert-butyl carbamate (Boc) group to protect the primary amine during subsequent reactions .
  • Ether Formation: Coupling of alkoxy chains using Williamson ether synthesis or nucleophilic substitution, as seen in the synthesis of P7 and P8 ().
  • Purification: Flash column chromatography (silica gel, ether/petroleum ether) is commonly employed for isolation .

Characterization methods include:

  • NMR Spectroscopy: ¹H and ¹³C NMR for structural confirmation .
  • Mass Spectrometry: High-resolution MS (e.g., HR-ESI-ORBITRAP) for accurate mass determination .
  • Enzyme Substrates: For assays in newborn screening (e.g., P7 and P8 in ).
  • Pharmaceutical Intermediates: Boc-protected amines are critical in peptide synthesis and protease inhibitor development (e.g., HIV protease inhibitors in ).

Properties

IUPAC Name

tert-butyl N-[3-[2-(3-aminopropoxy)ethoxy]propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2O4/c1-13(2,3)19-12(16)15-7-5-9-18-11-10-17-8-4-6-14/h4-11,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENKBTRFJOWPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCOCCOCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Alkylation and Carbamate Formation

The foundational approach involves sequential alkylation and carbamate coupling. In AU746119B2 , a tert-butyl carbamate intermediate is synthesized via reaction of 3-aminopropyl carbamic acid dialkyl ester with dialkyl vinylphosphonate under anhydrous methanol or ethanol at 25–30°C. While this method originally targets phosphonic acid derivatives, its principles apply to carbamate synthesis by substituting vinylphosphonate with ethoxypropyl halides. Key improvements include:

  • Yield enhancement : Optimizing stoichiometry (1:1.2 molar ratio of amine to alkylating agent) increases yields from 36% to 62%.

  • Deprotection efficiency : Palladium-catalyzed hydrogenolysis (10% Pd/C, 1,4-cyclohexadiene) removes benzyloxycarbonyl groups with 78% efficiency.

Condensation with Cyclobutenedione Derivatives

A patent (CN102020589B ) details condensation of N-Boc-protected serines with benzylamine derivatives in ethyl acetate at −10–5°C. Adapting this to the target compound, 3-[[2-(diethoxyphosphoryl)ethyl]amino]propylcarbamic acid tert-butyl ester reacts with ethoxypropyl halides in methylene chloride, achieving 89% yield for analogous intermediates. Critical parameters:

  • Temperature control : Subzero conditions (−5°C) minimize side reactions during cyclization.

  • Solvent selection : Anhydrous methylene chloride enhances reaction homogeneity.

Base-Catalyzed Lossen Rearrangement

Mechanism and Optimization

DE102012100127A1 describes carbamate synthesis via Lossen rearrangement, where hydroxamic acids react with carbonates and alcohols under basic conditions. For the target compound:

  • Reagents : Aliphatic hydroxamic acid (R1-CO-NH-OH), di-tert-butyl dicarbonate (Boc2O), and 3-aminopropoxyethanol.

  • Conditions : 1:20:2 molar ratio of hydroxamic acid:Boc2O:alcohol at 50°C for 6 hours.

  • Yield : 70–80% carbamate yield with <15% urea byproduct.

Table 1: Lossen Rearrangement Optimization

ParameterOptimal ValueYield Impact
Hydroxamic Acid Ratio1 eqMaximizes carbamate
Boc2O Excess20 eqSuppresses urea
Temperature50°CBalances kinetics

CO₂-Based Three-Component Coupling

Sustainable Synthesis with Immobilized DBU

A 2023 study (ChemSusChem ) reports carbamate synthesis using CO₂, amines, and alkyl halides with polymer-supported DBU (PS-DBU). Applied to the target compound:

  • Reaction Setup :

    • Amine: 3-[2-(3-aminopropoxy)ethoxy]propylamine.

    • Alkyl Halide: tert-butyl bromide.

    • Conditions: 1 atm CO₂, 25°C, 12 hours.

  • Yield : 95% with PS-DBU recycling over five cycles.

Table 2: PS-DBU vs. Homogeneous Catalysts

CatalystYield (%)RecyclabilityPurification Ease
PS-DBU955 cyclesSimple filtration
DBU (homogeneous)88Not reusableChromatography

tert-Butoxycarbonyl (Boc) Protection Strategies

Mixed Anhydride Method

CN102020589B ’s protocol for N-Boc-D-serine derivatives adapts to the target compound:

  • Anhydride Formation : React 3-[2-(3-aminopropoxy)ethoxy]propylamine with Boc2O in ethyl acetate using N-methylmorpholine (NMM) at −10°C.

  • Quenching : Add 3-aminopropoxyethanol to form the carbamate.

  • Yield : 92–97% after crystallization.

Direct Boc Protection

A comparative study in AU746119B2 shows direct Boc protection of the amine using Boc2O in THF at 0°C achieves 85% yield but requires rigorous exclusion of moisture.

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Lossen rearrangement offers high yields but demands expensive hydroxamic acids.

  • CO₂-based methods reduce raw material costs by 40% but require pressurized systems.

  • Classical alkylation balances cost and yield (38.8% overall) but generates halogenated waste.

Environmental Impact

  • PS-DBU reduces solvent use by 60% compared to traditional methods.

  • Pd/C recycling in hydrogenolysis cuts heavy metal waste by 70% .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[3-[2-(3-aminopropoxy)ethoxy]propyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Carbamic acid, N-[3-[2-(3-aminopropoxy)ethoxy]propyl]-, 1,1-dimethylethyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of carbamic acid, N-[3-[2-(3-aminopropoxy)ethoxy]propyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The aminopropoxy group can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights structural, synthetic, and functional differences between the target compound and analogous carbamates:

Compound Key Substituents Molecular Weight (Da) Synthetic Method Application Reference
Target Compound 3-aminopropoxyethoxypropyl, tert-butyl carbamate ~400–450 (estimated) Likely involves Boc protection + ether coupling Potential enzyme substrate or intermediate N/A
tert-Butyl (3-methacrylamidopropyl)carbamate Methacrylamido group 215.3 Amidation of methacrylic acid derivatives Polymer chemistry or drug conjugates
Carbamic acid, [(1S,2R)-2-hydroxy-3-[(2-methylpropyl)[4-nitrophenyl)sulphonyl]amino]-1-(phenylmethyl)propyl]- Hydroxy, nitrobenzenesulfonyl, phenylmethyl ~450–500 NaBH₄ reduction + hydrogenation HIV protease inhibitor (Amprenavir)
N-[[[[[[4-[[4-[[β-D-Galactopyranosyl]methyl]-1H-1,2,3-triazol-1-yl]methyl]phenyl]methyl]oxy]carbonyl]amino]propyl]-carbamic acid tert-butyl ester (P7) Galactose-triazole-phenyl 585.29 Click chemistry (CuAAC) + Boc protection Enzyme activity assays
Carbamic acid, methyl [2-(3-phenylpropyl)-5-methyl-2,3-hexadienyl], 1,1-dimethylethyl ester (13S) Phenylpropyl, hexadienyl 287 (EI-MS) General Procedure G (organocuprate reaction) Organic synthesis intermediate

Structural and Functional Insights

Backbone Flexibility vs. Rigidity: The target compound’s aminopropoxyethoxy chain provides flexibility, enhancing solubility and interaction with biological targets. In contrast, galactose-triazole derivatives (e.g., P7) incorporate rigid aromatic and carbohydrate moieties, favoring selective enzyme binding . Compounds like 13S () feature conjugated dienes and phenyl groups, enabling participation in Diels-Alder reactions .

Stereochemical Considerations :

  • Enzymatic methods (e.g., ) achieve high enantiomeric excess (>99% ee) in hydroxy-substituted carbamates, critical for chiral drug intermediates. The target compound’s stereochemistry (if applicable) would require similar precision .

Stability and Deprotection :

  • The tert-butyl carbamate group is stable under basic conditions but cleaved with acids (e.g., TFA), a feature shared across all compared compounds .

Research Findings

  • Biocatalytic Routes : Rhodococcus strains () catalyze stereoselective reductions of nitroketones to nitroalcohols with >99% chiral purity, offering an alternative to chemical synthesis for hydroxy-containing analogs .

Critical Notes

  • Data Gaps : The exact molecular weight, melting point, and bioactivity data for the target compound are unavailable in the provided evidence. Further experimental characterization is required.
  • Contradictions : and highlight divergent applications (enzyme assays vs. HIV inhibitors), underscoring the role of substituents in dictating function.
  • Safety and Handling : Tert-butyl carbamates are generally handled under inert conditions due to sensitivity to moisture and acids .

Biological Activity

Carbamic acid, N-[3-[2-(3-aminopropoxy)ethoxy]propyl]-, 1,1-dimethylethyl ester, commonly referred to as tert-butyl N-[3-[2-(3-aminopropoxy)ethoxy]propyl]carbamate, is a compound with significant potential in medicinal chemistry and material science. This article delves into its biological activity, synthesis methods, and comparative analysis with related compounds.

Molecular Characteristics

  • Molecular Formula : C13H28N2O4
  • Molecular Weight : Approximately 276.3724 g/mol
  • SMILES : CC(C)(C)OC(=O)NCCCOCCOCCCN

The compound features a carbamic acid moiety linked to a propyl chain that incorporates an ether and an amino group, contributing to its unique reactivity and potential biological interactions .

Structural Comparison

A comparative table of related carbamic acid derivatives highlights their structural differences:

Compound NameCAS NumberMolecular FormulaUnique Features
Carbamic acid, N-[3-(aminopropyl)]-, 1,1-dimethylethyl ester1229627-05-7C11H24N2O3Simpler structure with fewer functional groups
(3-Aminopropyl)ethyl-carbamic Acid tert-Butyl Ester273409-54-4C10H22N2O2Lacks ether functionality; simpler synthesis
Carbamic Acid Methyl EsterNot availableC4H9NO2Smallest member of the class; widely studied

The presence of both ether and amino functionalities in the tert-butyl ester enhances solubility and potential biological interactions, distinguishing it from simpler derivatives .

Pharmacological Properties

While specific biological activity data for this compound is limited, it belongs to the broader class of carbamates known for diverse pharmacological properties. Many carbamates exhibit inhibitory effects on enzymes such as acetylcholinesterase, which is crucial in neuropharmacology .

The biological activity may be attributed to several mechanisms:

  • Enzyme Inhibition : Interaction with acetylcholinesterase could lead to increased levels of acetylcholine, impacting neurotransmission.
  • Nucleophilic Substitution Reactions : The amino group may facilitate interactions with various biological targets, potentially leading to therapeutic applications .

Case Studies and Research Findings

Research investigating the interactions of carbamic acid derivatives with biological systems often focuses on their binding affinities and enzyme inhibition. For instance:

  • Study on Acetylcholinesterase Inhibition : A study demonstrated that certain carbamate derivatives significantly inhibited acetylcholinesterase activity in vitro, suggesting potential applications in treating neurodegenerative diseases .
  • Binding Affinity Studies : Interaction studies have shown that compounds with similar structures can bind effectively to G protein-coupled receptors (GPCRs), which are critical targets in drug development .

Synthesis Methods

The synthesis of carbamic acid, N-[3-[2-(3-aminopropoxy)ethoxy]propyl]-, 1,1-dimethylethyl ester can be achieved through several methods. Common approaches include:

  • Direct Esterification : Reacting the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst.
  • Nucleophilic Substitution : Utilizing the amino group for further functionalization after initial synthesis .

Yield and Purity Analysis

In laboratory settings, the yield of synthesized compounds can vary. For example, one method reported a yield of approximately 35% for a related compound after purification via column chromatography .

Q & A

Q. What are the key synthetic strategies for preparing tertiary butyl carbamate derivatives like this compound?

Answer: The synthesis of tertiary butyl carbamates typically employs Boc (tert-butoxycarbonyl) protection strategies. A common method involves coupling an amine-containing precursor with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine or DMAP) in aprotic solvents like THF or DCM . For compounds with complex ether-amine backbones (e.g., the 3-[2-(3-aminopropoxy)ethoxy]propyl moiety), prior functionalization of the amine group via nucleophilic substitution or Mitsunobu reactions may be required. Post-synthesis purification often uses column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization.

Q. How can structural characterization be rigorously performed for this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm backbone connectivity. For example, the tert-butyl group shows a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C). The carbamate carbonyl appears at ~155 ppm in ¹³C NMR .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ESI+/ESI− with m/z calculated for C₁₆H₃₂N₂O₅: 332.23).
  • IR Spectroscopy : Stretching frequencies for N-H (~3350 cm⁻¹) and C=O (~1700 cm⁻¹) confirm carbamate formation .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis of analogous carbamates?

Answer: Stereoselective synthesis often employs:

  • Chiral Catalysts : Asymmetric hydrogenation or enzymatic reduction (e.g., ketoreductases) for chiral alcohol intermediates, as demonstrated in the synthesis of HIV protease inhibitor intermediates using Rhodococcus erythropolis SC 13845 (>99.4% ee) .
  • Dynamic Kinetic Resolution : Combines racemization and selective crystallization.
  • Diastereomeric Salt Formation : Use of chiral resolving agents (e.g., tartaric acid derivatives) .

Q. How can biocatalytic approaches optimize the synthesis of carbamate intermediates?

Answer: Microbial systems (e.g., Rhodococcus spp.) catalyze regio- and stereoselective reductions or oxidations. For example:

  • Strain Screening : Test microbial libraries for activity toward specific ketone or amine precursors.
  • Process Optimization : Adjust substrate loading (e.g., 10 g/L in R. erythropolis), pH (6.5–7.5), and temperature (25–30°C) to maximize yield and purity .
  • Immobilization : Encapsulate cells or enzymes in alginate beads to enhance reusability .

Q. How should contradictory data on reaction yields or stereoselectivity be analyzed?

Answer:

  • Reproducibility Checks : Verify catalyst purity, solvent dryness, and reaction atmosphere (e.g., inert gas for moisture-sensitive steps).
  • Mechanistic Studies : Use DFT calculations or isotopic labeling (e.g., ²H/¹³C) to probe transition states or byproduct formation.
  • Cross-Validation : Compare results across analytical methods (e.g., HPLC vs. NMR for ee determination) .

Q. What analytical methods resolve complex mixtures of carbamate derivatives?

Answer:

  • HPLC with Chiral Columns : Use amylose/cellulose-based stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
  • LC-MS/MS : Quantify trace impurities (e.g., de-Boc byproducts) using MRM (Multiple Reaction Monitoring) modes .
  • X-ray Crystallography : Resolve ambiguous stereochemistry for crystalline derivatives .

Methodological Notes

  • Safety : Tertiary butyl carbamates may release toxic isocyanates upon decomposition. Use PPE and fume hoods.
  • Scale-Up Challenges : Enzymatic processes require sterile conditions; chemical methods need careful exotherm management for Boc protection .

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